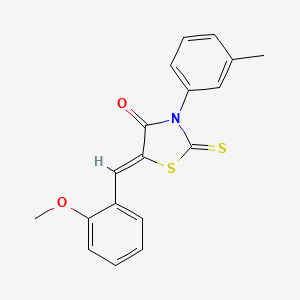
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of 4-fluorobenzene to form 4-fluoro-2-nitrobenzene. This is followed by the reduction of the nitro group to an amine using reducing agents such as iron powder and ammonium chloride.
Morpholine Substitution: The resulting 4-fluoro-2-aminobenzene undergoes a substitution reaction with morpholine in the presence of a suitable base to form 4-fluoro-3-morpholinoaniline.
Sulfonylation: The morpholinoaniline derivative is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group, yielding 4-fluoro-3-morpholin-4-ylsulfonylbenzene.
Amidation: Finally, the sulfonylated intermediate is reacted with propylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its sulfonamide structure, which is known to inhibit bacterial growth.
Material Science: It can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, due to its unique functional groups.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial folic acid synthesis . This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of various sulfonamides and carbamates.
4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide: Another sulfonamide derivative with similar structural features.
Uniqueness
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
4-fluoro-3-morpholin-4-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c1-2-5-16-14(18)11-3-4-12(15)13(10-11)22(19,20)17-6-8-21-9-7-17/h3-4,10H,2,5-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUZCKHEACQKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B5082710.png)
![4-[(2-Bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B5082711.png)
![2,6-dimethoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B5082718.png)
![1,3-Dimethyl-5-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5082730.png)


![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B5082751.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5082767.png)

![N-[4-(butan-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5082784.png)


![3-(PIPERIDINE-1-SULFONYL)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE](/img/structure/B5082804.png)
![[1-[2-(difluoromethoxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5082818.png)
